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molecular formula C27H20BrN B8500160 7-Bromo-12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole

7-Bromo-12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole

Cat. No. B8500160
M. Wt: 438.4 g/mol
InChI Key: VSIHMCNNUMIHKD-UHFFFAOYSA-N
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Patent
US09196837B2

Procedure details

The resulting 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole (7.5 g) and DMF (53 ml) were added to a reaction vessel. N-bromosuccinimide (3.72 g) was added under ice-cooled conditions, and the mixture was stirred for 9 hours and then left for one night. Water (260 ml) was added, and the mixture was subjected to filtration to obtain a brownish white powder of 7-bromo-12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole (8.67 g; yield 94.6%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:28])[C:14]2[C:6]([N:7]=[C:8]3[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]3)=[CH:5][C:4]2[CH:15]=[C:16]3[C:21]([C:3]1=2)=[CH:20][CH:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH:18]=[CH:17]3.CN(C=O)C.[Br:34]N1C(=O)CCC1=O>O>[Br:34][C:15]1[C:4]2[CH:5]=[C:6]3[C:14]([C:2]([CH3:28])([CH3:1])[C:3]=2[C:21]2[C:16]=1[CH:17]=[CH:18][CH:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH:20]=2)=[C:13]1[C:8]([CH:9]=[CH:10][CH:11]=[CH:12]1)=[N:7]3

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1(C2=C(C=C3N=C4C=CC=CC4=C13)C=C1C=CC(C=C12)C1=CC=CC=C1)C
Name
Quantity
53 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
260 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled conditions
WAIT
Type
WAIT
Details
left for one night
FILTRATION
Type
FILTRATION
Details
the mixture was subjected to filtration

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
BrC1=C2C=CC(C=C2C2=C1C=C1N=C3C=CC=CC3=C1C2(C)C)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8.67 g
YIELD: PERCENTYIELD 94.6%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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